molecular formula C21H24N4O3S B2879886 4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 476431-65-9

4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2879886
CAS No.: 476431-65-9
M. Wt: 412.51
InChI Key: SNZNLJIYQUMOIH-UHFFFAOYSA-N
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Description

4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS: 476431-65-9, molecular formula: C₂₁H₂₄N₄O₃S, molecular weight: 412.5053 g/mol) is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4, a propylthio moiety at position 5, and a benzamide side chain linked via a methyl group at position 3. The structure includes two methoxy groups on the benzamide and triazole-attached phenyl rings, which likely enhance electron-donating effects and influence solubility . Its synthesis typically involves S-alkylation or condensation reactions, as seen in analogous triazole derivatives .

Properties

IUPAC Name

4-methoxy-N-[[4-(4-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-4-13-29-21-24-23-19(25(21)16-7-11-18(28-3)12-8-16)14-22-20(26)15-5-9-17(27-2)10-6-15/h5-12H,4,13-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZNLJIYQUMOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by its molecular formula and structure, which include:

  • Triazole moiety : Known for various pharmacological activities.
  • Methoxy and propylthio substituents : These groups may influence the compound's biological properties.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of triazole derivatives in various cancer cell lines. For instance, a related triazole compound exhibited selective cytotoxicity against melanoma cells (VMM917), showing a 4.9-fold increase in cytotoxicity compared to normal cells. The mechanism involved cell cycle arrest at the S phase and a decrease in melanin production, indicating potential as an alternative chemotherapeutic agent for melanoma treatment .

CompoundCell LineIC50 (µM)Effect
B9VMM91710Cytotoxicity observed
ControlNormal>50No significant effect

The proposed mechanisms of action for triazole derivatives include:

  • Inhibition of Tyrosinase : This enzyme is crucial in melanin biosynthesis; inhibition leads to reduced melanin levels in melanoma cells.
  • Cell Cycle Arrest : Induction of S phase arrest prevents cancer cell proliferation.

Pharmacological Potential

The pharmacological potential of this compound extends beyond cytotoxicity. Its structural components suggest possible activities such as:

  • Antimicrobial : Triazole compounds are known for their antifungal properties.
  • Anti-inflammatory : Related compounds have shown promise in reducing inflammation.

Case Studies

A case study involving a similar triazole derivative highlighted its effectiveness against resistant melanoma strains. The study utilized flow cytometry to analyze cell cycle dynamics and MTT assays for viability assessments . The results indicated that the compound not only inhibited growth but also modulated apoptotic pathways.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The compound’s structural uniqueness lies in its propylthio substituent (C₃H₇S) at position 5 of the triazole ring. Key comparisons with related derivatives include:

Compound (CAS) Substituent at Position 5 Molecular Weight (g/mol) Key Structural Features
476431-65-9 Propylthio 412.51 Dual methoxy groups, benzamide linkage
476431-53-5 Methylthio (CH₃S) 384.45 Smaller alkyl chain, reduced lipophilicity
476431-55-7 Trifluoromethylbenzylthio 528.55 Electron-withdrawing CF₃ group
476431-63-7 Phenacylthio 488.56 Ketone functionality, increased polarity

Key Observations :

  • Electron Effects : The methoxy groups in 476431-65-9 contrast with electron-withdrawing groups (e.g., CF₃ in 476431-55-7), altering electronic density on the triazole ring and reactivity in nucleophilic reactions .
Comparison with Morpholine-Linked Triazoles

Shcherbyna et al. These compounds feature:

  • Morpholine Rings : Enhance solubility via tertiary amine and oxygen atoms.
  • Thioether Linkages : Similar to 476431-65-9 but with bulkier cyclohexylmethyl or pyridylthio groups .

Divergences :

  • Spectral Data : The target compound’s ¹H-NMR would show distinct methoxy singlets (~δ 3.8 ppm) absent in morpholine derivatives, which instead exhibit morpholine methylene protons (δ 2.5–3.5 ppm) .
  • Synthetic Routes : Microwave-assisted synthesis (yields: 79–90%) is more efficient for morpholine derivatives compared to conventional reflux methods used for 476431-65-9 .
Sulfur-Containing Analogs vs. Sulfonyl Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) from differ significantly:

  • Sulfonyl vs. Thioether Groups : Sulfonyl (SO₂) groups increase polarity and hydrogen-bonding capacity compared to thioethers (S-alkyl), impacting solubility and metabolic stability .
  • Tautomerism : Sulfonyl triazoles exhibit thione-thiol tautomerism (IR νC=S: 1247–1255 cm⁻¹), whereas 476431-65-9’s propylthio group likely stabilizes the thione form without tautomeric shifts .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The triazole scaffold is commonly synthesized via cyclocondensation of 1,3-disubstituted thioureas with acyl hydrazides. Adapted from the method by Larsen et al., the following steps are critical:

Step 1: Preparation of 1-(4-Methoxyphenyl)-3-(propylthio)thiourea

  • Reactants : 4-Methoxyphenyl isothiocyanate (1.0 equiv) and propylthiol (1.2 equiv) in anhydrous dichloromethane.
  • Conditions : Stirred at 25°C for 12 hours under nitrogen.
  • Yield : 85–90%.

Step 2: Mercury(II)-Mediated Carbodiimide Formation

  • Reactants : Thiourea intermediate (1.0 equiv), mercury(II) acetate (1.5 equiv) in dry dioxane.
  • Conditions : Reflux at 110°C for 2 hours to form 1-(4-methoxyphenyl)-3-(propylthio)carbodiimide .

Step 3: Cyclization with Formyl Hydrazide

  • Reactants : Carbodiimide (1.0 equiv), formyl hydrazide (1.2 equiv) in tetrahydrofuran.
  • Conditions : Heated at 80°C for 6 hours, yielding 4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-amine .

Functionalization of the Triazole Intermediate

N-Methylation and Acylation

Step 4: Methylation of the Triazole Amine

  • Reactants : Triazole amine (1.0 equiv), formaldehyde (2.0 equiv), sodium cyanoborohydride (1.5 equiv) in methanol.
  • Conditions : Stirred at 25°C for 24 hours, yielding 4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methanamine .

Step 5: Benzamide Formation

  • Reactants : Methanamine derivative (1.0 equiv), 4-methoxybenzoyl chloride (1.1 equiv), triethylamine (2.0 equiv) in dichloromethane.
  • Conditions : Reflux at 40°C for 8 hours. Purification via column chromatography (hexane:ethyl acetate, 7:3) affords the final product in 70–75% yield.

Alternative Synthetic Routes

Hydrazine-Formamide Cyclocondensation

Adapting the single-step triazole synthesis from US4267347A:

  • Reactants : Hydrazine hydrate (1.0 equiv), formamide (4.0 equiv), propylthiol (1.2 equiv).
  • Conditions : Slow addition of hydrazine to preheated formamide (170°C) over 3 hours, followed by propylthiol introduction.
  • Yield : 65–70%.

Solid-Phase Synthesis

A resin-bound approach using Wang resin:

  • Immobilize 4-methoxybenzoyl hydrazide on resin.
  • React with 4-methoxyphenyl isothiocyanate and propylthiol.
  • Cleave with trifluoroacetic acid to yield the target compound.

Optimization and Challenges

Regioselectivity in Triazole Formation

  • Issue : Competing formation of 1,3,4-triazole isomers.
  • Solution : Use of Hg(OAc)₂ as a thiophile suppresses side reactions, ensuring >90% regioselectivity.

Propylthio Group Introduction

  • Issue : Oxidative degradation of thioethers.
  • Mitigation : Conduct reactions under inert atmosphere with radical scavengers (e.g., BHT).

Spectral Characterization and Validation

Critical spectroscopic data for the target compound:

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 8H, aromatic), 4.62 (s, 2H, CH₂), 3.83 (s, 6H, OCH₃), 2.95 (t, 2H, SCH₂), 1.65–1.55 (m, 2H, CH₂), 0.92 (t, 3H, CH₃).
IR (KBr) 3275 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S).
MS (ESI+) m/z 489.2 [M+H]⁺ (calculated: 488.6).

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